Cas no 1061873-16-2 (2-methyl-2,8-diazaspiro4.5decane)

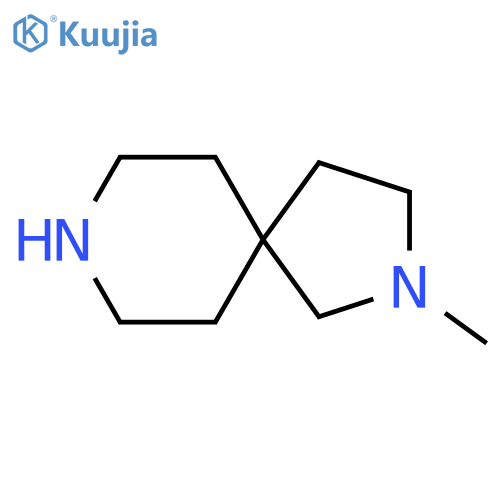

1061873-16-2 structure

商品名:2-methyl-2,8-diazaspiro4.5decane

CAS番号:1061873-16-2

MF:C9H18N2

メガワット:154.252622127533

MDL:MFCD13185060

CID:832168

PubChem ID:52644121

2-methyl-2,8-diazaspiro4.5decane 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-2,8-diazaspiro[4.5]decane

- 2,8-Diazaspiro[4.5]decane, 2-methyl-, hydrochloride (1:1)

- 2-methyl-2,8-Diazaspiro[4.5]decane hydrochloride

- 2-methyl-2,8-diazaspiro[4.5]decane(SALTDATA: FREE)

- 2-Methyl-2,8-diazaspiro[4.5]decane hemioxalate

- 2-methyl-2,8-diazaspiro4.5decane

- MFCD11043247

- CS-0089855

- SCHEMBL1753673

- AKOS005264635

- AS-69781

- SB42121

- 1061873-16-2

- EN300-2908285

- DTXSID801298157

- G50443

- SEXCXAIQIMWSBF-UHFFFAOYSA-N

-

- MDL: MFCD13185060

- インチ: 1S/C9H18N2/c1-11-7-4-9(8-11)2-5-10-6-3-9/h10H,2-8H2,1H3

- InChIKey: SEXCXAIQIMWSBF-UHFFFAOYSA-N

- ほほえんだ: N1(C)CCC2(CCNCC2)C1

計算された属性

- せいみつぶんしりょう: 154.14700

- どういたいしつりょう: 154.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 15.3Ų

じっけんとくせい

- PSA: 15.27000

- LogP: 0.95840

2-methyl-2,8-diazaspiro4.5decane セキュリティ情報

- セキュリティの説明: 24/25

2-methyl-2,8-diazaspiro4.5decane 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-methyl-2,8-diazaspiro4.5decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D761606-0.25g |

2,8-Diazaspiro[4.5]decane, 2-methyl-, |

1061873-16-2 | 95% | 0.25g |

$530 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160495-1g |

2-Methyl-2,8-diazaspiro[4.5]decane |

1061873-16-2 | 98+% | 1g |

¥6324.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D761606-0.05g |

2,8-Diazaspiro[4.5]decane, 2-methyl-, |

1061873-16-2 | 95% | 0.05g |

$210 | 2023-09-04 | |

| Bestfluorodrug | YFL00145-0.5g |

2-methyl-2,8-diazaspiro[4.5]decane |

1061873-16-2 | 97% | 0.5g |

¥3140 | 2023-09-19 | |

| Enamine | EN300-2908285-0.5g |

2-methyl-2,8-diazaspiro[4.5]decane |

1061873-16-2 | 95.0% | 0.5g |

$373.0 | 2025-03-19 | |

| Enamine | EN300-2908285-1.0g |

2-methyl-2,8-diazaspiro[4.5]decane |

1061873-16-2 | 95.0% | 1.0g |

$388.0 | 2025-03-19 | |

| Enamine | EN300-2908285-2.5g |

2-methyl-2,8-diazaspiro[4.5]decane |

1061873-16-2 | 95.0% | 2.5g |

$731.0 | 2025-03-19 | |

| Enamine | EN300-2908285-0.05g |

2-methyl-2,8-diazaspiro[4.5]decane |

1061873-16-2 | 95.0% | 0.05g |

$327.0 | 2025-03-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M884710-1g |

2-methyl-2,8-diazaspiro[4.5]decane |

1061873-16-2 | 95% | 1g |

¥5,200.20 | 2022-09-01 | |

| Bestfluorodrug | YFL00145-1.0g |

2-methyl-2,8-diazaspiro[4.5]decane |

1061873-16-2 | 97% | 1.0g |

¥5100 | 2023-01-04 |

2-methyl-2,8-diazaspiro4.5decane 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

1061873-16-2 (2-methyl-2,8-diazaspiro4.5decane) 関連製品

- 14613-37-7((1-methyl-3-piperidyl)methanamine)

- 1193-12-0(3,3-Dimethylpiperidine)

- 65017-57-4(4-(Aminomethyl)-1-(n-butyl)piperidine)

- 7149-42-0((1-methylpiperidin-4-yl)methanamine)

- 100-76-5(Quinuclidine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 503537-97-1(4-bromooct-1-ene)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1061873-16-2)2-methyl-2,8-diazaspiro4.5decane

清らかである:99%

はかる:1g

価格 ($):656